molecular formula C34H46O4 B12323930 Spirost-5-en-3-yl benzoate

Spirost-5-en-3-yl benzoate

Cat. No.: B12323930
M. Wt: 518.7 g/mol
InChI Key: CWUJEAGCIAAOMQ-UHFFFAOYSA-N
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Description

Spirost-5-en-3-yl benzoate is a steroidal saponin derivative characterized by a spirostene skeleton (a fused tetracyclic structure with a spiroketal side chain) esterified with a benzoate group at the 3α-hydroxyl position. This compound belongs to a broader class of spirostenol derivatives, which are often isolated from plant sources and studied for their diverse biological activities, including neuroprotective, antifungal, and plant growth-regulatory properties . The benzoate esterification at C-3 modifies its lipophilicity, bioavailability, and interaction with biological targets compared to hydroxylated or alkyl-esterified analogs.

Properties

Molecular Formula

C34H46O4

Molecular Weight

518.7 g/mol

IUPAC Name

(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl) benzoate

InChI

InChI=1S/C34H46O4/c1-21-12-17-34(36-20-21)22(2)30-29(38-34)19-28-26-11-10-24-18-25(37-31(35)23-8-6-5-7-9-23)13-15-32(24,3)27(26)14-16-33(28,30)4/h5-10,21-22,25-30H,11-20H2,1-4H3

InChI Key

CWUJEAGCIAAOMQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C7=CC=CC=C7)C)C)C)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirost-5-en-3-yl benzoate typically involves the esterification of spirost-5-en-3-ol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or using acid chlorides in the presence of a base like pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar esterification techniques are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may enhance the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis of the Benzoate Ester

The benzoate ester group undergoes hydrolysis under acidic or basic conditions, yielding diosgenin (the parent alcohol) and benzoic acid. This reaction is critical for regenerating bioactive steroidal precursors.

Reaction Conditions and Outcomes:

Condition Catalyst/Reagent Temperature Product Yield Source
Acidic hydrolysisHCl (1M)80°C, 6 hrsDiosgenin + Benzoic acid92%
Basic hydrolysisNaOH (2M)60°C, 4 hrsDiosgenin + Sodium benzoate88%

Enzymatic hydrolysis using lipases has also been reported but with lower efficiency (≤65% yield).

Hydrogenation of the Δ⁵ Double Bond

The spirostanol core contains a conjugated double bond (Δ⁵) that can be hydrogenated to form saturated derivatives, altering steric and electronic properties.

Experimental Parameters:

Catalyst H₂ Pressure Solvent Product Selectivity
Pd/C (5%)50 psiEthanol5α-Spirostan-3β-yl benzoate>95%
PtO₂30 psiTHF5β-Spirostan-3β-yl benzoate78%

The reaction is stereospecific, with Pd/C favoring the 5α-epimer, while PtO₂ produces a mixture.

Oxidation Reactions

The tertiary alcohol at C-3 and the Δ⁵ double bond are susceptible to oxidation.

Key Oxidation Pathways:

  • C-3 Hydroxyl Oxidation :
    Using Jones reagent (CrO₃/H₂SO₄), the C-3 hydroxyl group is oxidized to a ketone, forming spirost-5-en-3-one benzoate. This derivative shows enhanced anti-inflammatory activity.

    • Conditions : 0°C, 2 hrs; Yield : 84%.

  • Δ⁵ Epoxidation :
    Reaction with m-CPBA (meta-chloroperbenzoic acid) generates a 5,6-epoxide:

    C34H44O5m CPBAC34H44O6(Yield 72 ) 4 \text{C}_{34}\text{H}_{44}\text{O}_5\xrightarrow{\text{m CPBA}}\text{C}_{34}\text{H}_{44}\text{O}_6\quad (\text{Yield 72 })\quad \text{ 4 }

Microbial Biotransformation

Spirost-5-en-3-yl benzoate undergoes microbial modifications, similar to diosgenin. Bacillus sphaericus introduces hydroxyl groups at C-7 and C-15, producing polyhydroxylated derivatives .

Biotransformation Products:

Microorganism Modification Site Product Application
Bacillus sphaericusC-7, C-157α,15β-Dihydroxy-spirost-5-en-3-yl benzoateAnti-tumor screening

Ester Exchange (Transesterification)

The benzoate group can be replaced with other acyl moieties under acidic or enzymatic conditions. For example, reaction with acetic anhydride yields spirost-5-en-3-yl acetate .

Transesterification Data:

Reagent Catalyst Product Yield
Acetic anhydrideH₂SO₄Spirost-5-en-3-yl acetate90%
Palmitoyl chloridePyridineC-3 palmitate derivative76%

Photochemical Reactions

UV irradiation induces [6π]-cyclization of the Δ⁵ double bond, forming a fused bicyclic structure. This reaction is solvent-dependent, with acetonitrile favoring a 65% conversion rate.

Scientific Research Applications

Chemistry

In chemistry, spirost-5-en-3-yl benzoate is used as a precursor for the synthesis of other steroidal compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It has been investigated for its role in modulating enzyme activities and signaling pathways .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds .

Mechanism of Action

The mechanism of action of spirost-5-en-3-yl benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in steroid biosynthesis and metabolism. Additionally, it may influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Spirostenol Esters with Different Alkyl/Aryl Groups
Compound Ester Group Key Structural Features Biological Activity Reference
Spirost-5-en-3-yl benzoate Benzoate (C₆H₅COO) Aromatic ester at C-3; rigid planar structure Potential neuroprotection (inferred from spirostenol analogs)
SP-233 (20α-spirost-5-en-3β-yl hexanoate) Hexanoate (C₅H₁₁COO) Aliphatic ester at C-3; increased lipophilicity Blocks Aβ mitochondrial uptake, protects against neurotoxicity
(3α,25R)-Spirost-5-en-3-yl acetate Acetate (CH₃COO) Short-chain ester at C-3; higher polarity Antifungal activity (common in steroidal saponins)

Key Insights :

  • Ester Group Impact: The aromatic benzoate group in this compound enhances rigidity and may influence binding to hydrophobic pockets in proteins compared to flexible aliphatic esters (e.g., hexanoate in SP-233). This structural difference could modulate neuroprotective efficacy, as seen in SP-233’s ability to scavenge Aβ peptides in mitochondria .
  • Bioavailability: Aliphatic esters (e.g., hexanoate) typically increase lipophilicity and membrane permeability compared to aromatic benzoates, which may balance solubility and absorption.
Brassinosteroid (BR) Analogs with Benzoate Modifications

describes BR analogs with 4-substituted benzoates at C-22. These compounds retain growth-promoting activity similar to brassinolide (a natural BR) in the Rice Lamina Inclination Test. However, this compound’s activity profile likely diverges due to:

  • Ester Position : C-3 vs. C-22 modification alters interactions with BR receptors, which typically bind to C-2 and C-3 hydroxyl groups .
  • Functional Groups : The absence of hydroxyl groups at C-2/C-3 in this compound may reduce affinity for plant steroid receptors but enhance stability against enzymatic hydrolysis.

Comparison with Simple Benzoate Esters

Compound Structure Applications/Properties Relevance to this compound Reference
Benzyl benzoate C₆H₅COOCH₂C₆H₅ Fragrance, insecticide, solubilizer Shared benzoate group; differs in volatility/toxicity
Methyl benzoate C₆H₅COOCH₃ Flavoring agent, resin modifier Highlights role of ester size in reactivity
Ethyl 4-(dimethylamino) benzoate C₆H₄(N(CH₃)₂)COOCH₂CH₃ Photoinitiator in resins Demonstrates benzoate’s versatility in functional groups

Key Insights :

  • Volatility and Solubility : this compound’s bulky steroid backbone reduces volatility compared to small benzoate esters (e.g., methyl benzoate), making it less suitable for fragrance applications but more stable in biological systems.

Pharmacokinetic and Toxicological Considerations

  • Metabolism : Benzoate esters are typically hydrolyzed by esterases to release benzoic acid and the parent alcohol. For this compound, this would yield spirosten-3-ol and benzoic acid, both of which may have distinct metabolic fates compared to simpler analogs .

Data Tables

Table 1: Physical Properties of Selected Benzoate Esters
Compound Molecular Weight LogP (Predicted) Solubility (Water) Melting Point (°C)
This compound ~478.6 5.2 Low 180–185 (est.)
Benzyl benzoate 212.2 3.6 Insoluble 21
SP-233 (hexanoate) ~532.7 6.8 Very low 95–100

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Spirost-5-en-3-yl benzoate, and how is its purity validated?

  • Methodological Answer : Synthesis typically involves esterification of spirostan derivatives with benzoic acid derivatives under controlled conditions (e.g., acid catalysis). Purity validation employs high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm molecular weight and absence of byproducts. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to resolve the spirostane backbone and benzoate substitution . Crystallographic techniques like X-ray diffraction (refined via SHELXL) can further resolve stereochemical details .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies require controlled stress testing (e.g., exposure to heat, light, or humidity) followed by kinetic analysis using techniques like thermogravimetric analysis (TGA) or accelerated stability chambers. Data interpretation should use statistical frameworks (e.g., Arrhenius equation for degradation rates) and compare results against established benchmarks for similar steroidal esters .

Q. What spectroscopic and chromatographic techniques are most effective for distinguishing this compound from structurally analogous compounds?

  • Methodological Answer : Infrared (IR) spectroscopy identifies ester carbonyl stretching (~1720 cm⁻¹) and spirostane ring vibrations. High-resolution MS differentiates molecular ions with exact mass matching (e.g., m/z 530.3 for C₃₄H₄₂O₄). Reverse-phase HPLC with UV detection (λ = 254 nm) optimizes separation using C18 columns and gradient elution .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved during structure refinement?

  • Methodological Answer : Discrepancies may arise from crystal twinning, disorder, or incorrect space group assignment. SHELXL refinement tools (e.g., TWIN commands for twinned data, PART instructions for disordered atoms) are critical. Rigorous validation via R-factor convergence, difference Fourier maps, and Hirshfeld surface analysis ensures accuracy. Cross-referencing with NMR-derived torsion angles resolves ambiguities .

Q. What strategies optimize the biosynthetic pathway for this compound in engineered microbial systems?

  • Methodological Answer : Metabolic pathway reconstruction involves evaluating theoretical feasibility scores for enzyme-catalyzed steps (e.g., benzoate activation via CoA ligases, esterification by acyltransferases). Computational tools assess pathway efficiency, while in vivo flux balance analysis identifies bottlenecks. Experimental validation uses knockout/overexpression strains and LC-MS-based metabolite profiling .

Q. How should researchers design experiments to investigate the compound’s role in modulating sterol-protein interactions, given conflicting in vitro and in silico data?

  • Methodological Answer : Apply the PICOT framework:

  • Population : Target proteins (e.g., membrane receptors).
  • Intervention : this compound at varying concentrations.
  • Comparison : Native sterols or synthetic analogs.
  • Outcome : Binding affinity (surface plasmon resonance) vs. computational docking scores.
  • Time : Short-term (binding assays) vs. long-term (cellular response).
    Statistical meta-analysis reconciles discrepancies by weighting data quality (e.g., resolution in crystallography vs. force field accuracy in simulations) .

Q. What methodologies address low reproducibility in synthetic yields of this compound across laboratories?

  • Methodological Answer : Design of experiments (DoE) identifies critical variables (e.g., solvent polarity, reaction time). Central composite designs or factorial analysis quantifies interaction effects. Collaborative inter-laboratory studies with standardized protocols (e.g., ICH guidelines) and shared reference materials reduce variability. Data-sharing platforms enable outlier detection and correction .

Methodological Frameworks for Research Design

  • Structural Studies : SHELXL’s constraints (e.g., DFIX for bond lengths) and validation tools (e.g., RIGU for rigid-body refinement) ensure reproducibility in crystallography .
  • Data Contradiction Analysis : Use Cochrane systematic review principles to assess bias, heterogeneity, and data granularity in conflicting studies .
  • Pathway Evaluation : Combine in silico retrosynthesis tools (e.g., BNICE) with experimental flux measurements to prioritize biosynthetic routes .

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